molecular formula C19H29BO4 B1472554 4,4,5,5-tetramethyl-2-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)benzyl)-1,3,2-dioxaborolane CAS No. 1498324-09-6

4,4,5,5-tetramethyl-2-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)benzyl)-1,3,2-dioxaborolane

Cat. No.: B1472554
CAS No.: 1498324-09-6
M. Wt: 332.2 g/mol
InChI Key: YSVKWUOPXJURLN-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)benzyl)-1,3,2-dioxaborolane is a boronic ester featuring a pinacol-protected boron center (1,3,2-dioxaborolane core) with a benzyl substituent modified by a tetrahydro-2H-pyran-2-yloxymethyl group. This compound is notable for its stability under diverse reaction conditions, attributed to the pinacol group and the tetrahydropyran (THP) protecting moiety. It is commonly used in Suzuki-Miyaura cross-coupling reactions and targeted drug delivery systems due to its hydrolytic resistance and controlled release properties .

Key structural features:

  • Pinacol boronate: Enhances air and moisture stability.
  • THP-protected benzyl group: Provides steric bulk and modulates reactivity.
  • Molecular formula: C₁₈H₂₅BO₄ (calculated molecular weight: 324.20 g/mol).

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[[4-(oxan-2-yloxymethyl)phenyl]methyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BO4/c1-18(2)19(3,4)24-20(23-18)13-15-8-10-16(11-9-15)14-22-17-7-5-6-12-21-17/h8-11,17H,5-7,12-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVKWUOPXJURLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)COC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4,5,5-Tetramethyl-2-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)benzyl)-1,3,2-dioxaborolane (CAS Number: 889865-38-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4,4,5,5-tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)methyl)benzyl)-1,3,2-dioxaborolane. Its molecular formula is C17H25BO4C_{17}H_{25}BO_{4}, with a molecular weight of 304.19 g/mol. The structure features a dioxaborolane ring that is essential for its biological activity.

PropertyValue
Molecular Formula C17H25BO4
Molecular Weight 304.19 g/mol
CAS Number 889865-38-7
Purity ≥ 97%

Synthesis

The synthesis of this compound typically involves the reaction of boron-containing reagents with appropriate alcohols or phenols under controlled conditions. Recent advances in synthetic methodologies have improved yield and purity, making it accessible for biological studies .

Antioxidant Properties

Research indicates that compounds similar to dioxaborolanes exhibit significant antioxidant activity. The boron atom plays a crucial role in stabilizing reactive oxygen species (ROS), which can mitigate oxidative stress in cells. This property is particularly relevant in neurodegenerative diseases where oxidative damage is prevalent .

Enzyme Inhibition

Studies have shown that dioxaborolane derivatives can act as inhibitors of various enzymes. For instance, they have been evaluated for their ability to inhibit nitric oxide synthases (nNOSs), which are involved in numerous physiological processes including vasodilation and neurotransmission. The inhibition mechanism appears to be linked to the boron atom's ability to interact with enzyme active sites .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Therapy : Compounds with similar structures have been explored as drug delivery systems due to their ability to selectively target cancer cells while minimizing toxicity to healthy cells.
  • Neuroprotection : Given their antioxidant properties, these compounds may offer protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation.

Study on Neuroprotective Effects

A study conducted by researchers at the University of Bath examined the neuroprotective effects of boron-containing compounds similar to this compound. The results indicated significant reductions in neuronal cell death when treated with these compounds under oxidative stress conditions .

Enzyme Activity Assessment

In another study focused on enzyme inhibition, derivatives of dioxaborolanes were tested against nNOSs in vitro. The results demonstrated effective inhibition at low micromolar concentrations, suggesting a promising avenue for developing therapeutic agents targeting nitric oxide pathways .

Scientific Research Applications

Organic Synthesis

Role as a Reagent:
This compound is primarily utilized as a versatile reagent in organic chemistry. It facilitates the formation of carbon-carbon bonds through efficient coupling reactions. This capability is crucial for synthesizing complex organic molecules, which are often required in various chemical processes.

Case Studies:

  • Carbon-Coupling Reactions: Studies have demonstrated its effectiveness in palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse organic compounds essential for both academic research and industrial applications .

Pharmaceutical Development

Drug Design and Modification:
In the pharmaceutical industry, 4,4,5,5-tetramethyl-2-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)benzyl)-1,3,2-dioxaborolane is employed to create novel drug candidates. Its ability to modify biological molecules enhances the development of medications with improved bioavailability and efficacy.

Research Findings:

  • Bioactive Compound Synthesis: The compound has been used to synthesize bioactive molecules that exhibit potential therapeutic effects. For instance, research indicates that modifying existing drug structures with this compound can lead to enhanced pharmacological profiles .

Materials Science

Advanced Material Production:
This compound plays a significant role in materials science, particularly in the development of polymers and nanomaterials. Its unique properties contribute to the performance and stability of these materials, making them suitable for high-tech applications.

Applications in Polymer Chemistry:

  • Polymer Modification: The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and thermal stability. This enhancement is particularly beneficial for applications in coatings and adhesives .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisServes as a reagent for carbon-carbon bond formationEnables complex molecule synthesis
Pharmaceutical DevelopmentUsed for modifying biological molecules to create novel drug candidatesImproves drug efficacy and bioavailability
Materials ScienceEmployed in polymer and nanomaterial productionEnhances performance and stability

Comparison with Similar Compounds

Research Findings and Limitations

  • Stability : The THP group in the target compound reduces hydrolysis rates compared to unprotected boronic acids, but its bulkiness limits use in sterically demanding reactions .
  • Yield Challenges : Synthesis of the target compound often results in moderate yields (34–66%) due to competing side reactions during alkylation .
  • Emerging Uses : Derivatives like CAS 642066-70-4 show promise in radical-based cycloadditions, expanding the scope of boronate applications .

Preparation Methods

General Synthetic Strategy

The preparation generally involves the formation of the boronate ester from a suitable benzyl halide precursor bearing the protected hydroxymethyl group, followed by reaction with pinacol diboron reagents under catalytic conditions. The THP group serves as a protecting group for the hydroxyl functionality, introduced to prevent side reactions during the boronation step.

Detailed Preparation Method

3.1 Starting Materials and Reagents

  • Benzyl bromide derivative with a tetrahydro-2H-pyran-2-yl protected hydroxymethyl substituent.
  • Pinacol diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
  • Copper(I) bromide (CuBr) as catalyst.
  • Sodium tert-butoxide as base.
  • Anhydrous N,N-dimethylformamide (DMF) as solvent.
  • Argon atmosphere to maintain inert conditions.

3.2 Reaction Procedure

  • Dissolve the benzyl bromide derivative (e.g., 2 g, 11.7 mmol) in anhydrous DMF (40 mL).
  • Add pinacol diboron (4.45 g, 17.5 mmol), cuprous bromide (340 mg, 2.3 mmol), and sodium tert-butoxide (1.69 g, 17.5 mmol).
  • Purge the reaction flask with argon to exclude air.
  • Stir the reaction mixture at 80 °C for 10 hours.
  • Cool to room temperature and filter off insoluble materials.
  • Wash the filter cake with a small amount of ethyl acetate.
  • Combine filtrates and add water to extract the product into ethyl acetate.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Concentrate under reduced pressure.
  • Purify the crude product by silica gel column chromatography using petroleum ether/ethyl acetate (40:1) as eluent.

3.3 Yield and Product Characteristics

  • The purified product is obtained as a colorless oil.
  • Typical yield: approximately 70%.

Reaction Conditions and Optimization

Parameter Condition Notes
Solvent Anhydrous DMF Polar aprotic, dissolves reagents
Temperature 80 °C Optimal for reaction kinetics
Reaction Time 10 hours Ensures complete conversion
Atmosphere Argon Prevents oxidation and moisture
Catalyst CuBr (Cuprous bromide) Facilitates borylation
Base Sodium tert-butoxide Deprotonates and activates reagents
Purification Silica gel chromatography Removes impurities and byproducts

Mechanistic Insights

The reaction proceeds via nucleophilic substitution where the benzyl bromide is activated by the copper catalyst to form a copper-benzyl intermediate. This intermediate then reacts with pinacol diboron to form the boronate ester. The base facilitates the formation of the active boryl species and scavenges the generated hydrobromic acid.

The THP protecting group is stable under these conditions, preventing side reactions at the hydroxyl group.

Comparative Notes on Alternative Methods

While the above method is widely used for similar boronate esters, alternative approaches include:

  • Suzuki-Miyaura coupling of boronic acids with protected benzyl halides.
  • Direct borylation of benzyl alcohol derivatives using diboron reagents and transition metal catalysts.

However, the copper-catalyzed borylation of benzyl bromides with pinacol diboron under inert atmosphere remains the most efficient and scalable method for this specific compound, balancing yield, purity, and operational simplicity.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome
Dissolution Benzyl bromide derivative in anhydrous DMF Homogeneous reaction mixture
Addition Pinacol diboron, CuBr, sodium tert-butoxide Formation of reactive intermediates
Reaction 80 °C, 10 h, argon atmosphere Conversion to boronate ester
Work-up Filtration, washing, extraction Removal of insolubles and byproducts
Purification Silica gel chromatography (PE/EtOAc 40:1) Pure boronate ester product
Yield ~70% High efficiency

Research Findings and Industrial Relevance

  • The method is reproducible and scalable with moderate reaction times.
  • The use of an inert atmosphere and anhydrous conditions is critical to prevent hydrolysis of sensitive boronate esters.
  • The THP protecting group is compatible with the reaction conditions and can be removed later under acidic conditions if needed.
  • The copper-catalyzed borylation avoids the use of more expensive palladium catalysts, reducing costs.
  • Purification by column chromatography is effective but may be challenging on large scale; alternative recrystallization or extraction methods could be investigated for scale-up.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-tetramethyl-2-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)benzyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-tetramethyl-2-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)benzyl)-1,3,2-dioxaborolane

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